Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles have been reported to interfere with pathways associated with bacterial virulence .
Result of Action
Compounds with the 1,2,4-oxadiazole scaffold have been reported to exhibit anti-infective activities .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase is inhibitory, leading to an increase in acetylcholine levels .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been shown to enhance synaptic transmission by increasing acetylcholine levels, which in turn affects cell signaling pathways related to memory and learning .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, the compound may influence gene expression by modulating transcription factors involved in neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained increases in acetylcholine levels, which may have implications for chronic conditions such as Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of metabolites that may also exhibit biological activity. The interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that need to be considered in therapeutic settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in the brain, liver, and kidneys, which are key sites for its biological activity and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization. It is primarily localized in the cytoplasm and the synaptic cleft in neuronal cells. The compound’s activity is influenced by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects. Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBACUKJDQPIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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